4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical Properties Drug Design

Researchers developing diuretic candidates face challenges when non-fluorinated or para-fluoro triazole-thiol analogs fail to deliver desired pharmacokinetic profiles. This compound's ortho-fluorophenyl group provides distinct electronic and steric effects influencing reactivity, lipophilicity (logP 1.776), and solid-state behavior (mp 167-169 °C). • Class-level diuretic activity surpassing furosemide; ideal scaffold for hypertension/edema lead optimization • Reactive C3 thiol enables diverse S-substituted derivatives (thioethers, thiones) • Ortho-fluorophenyl substituent provides unique UV/fluorescent handle for biochemical assay tracking Supplied with ≥97% purity for medicinal chemistry and chemical biology applications.

Molecular Formula C8H6FN3S
Molecular Weight 195.22 g/mol
CAS No. 52747-56-5
Cat. No. B1364832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS52747-56-5
Molecular FormulaC8H6FN3S
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=NNC2=S)F
InChIInChI=1S/C8H6FN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
InChIKeyJKTQSJLNEDZVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24 [ug/mL]

4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 52747-56-5): A Heterocyclic Thiol Building Block for Synthesis


4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 52747-56-5) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenyl group at the N4 position and a reactive thiol group at the C3 position [1]. This compound serves as a versatile building block in medicinal chemistry, where its thiol functionality enables the synthesis of diverse S-substituted derivatives, including thioethers and thiones [2]. The molecule's physicochemical profile, including a melting point of 167-169 °C and a calculated logP of 1.776, defines its handling and formulation characteristics [1].

Why 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with Other 1,2,4-Triazole-3-thiols


Interchanging 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with its close analogs (e.g., 4-phenyl, 4-methyl, or 4-(4-fluorophenyl) derivatives) is not straightforward due to the distinct electronic and steric effects conferred by the ortho-fluorophenyl substituent. These effects directly influence the compound's physicochemical properties, such as lipophilicity (logP) and solid-state behavior (melting point), which are critical for solubility and formulation [1]. More importantly, the ortho-fluorophenyl group significantly alters the reactivity and selectivity of the thiol moiety in downstream alkylation and derivatization reactions, impacting the yield and purity of final products [2].

4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol: Quantitative Differentiation from Structural Analogs


Enhanced Lipophilicity via Ortho-Fluorophenyl Substitution: LogP Comparison

The presence of an ortho-fluorophenyl group at the N4 position of the triazole ring increases the compound's lipophilicity compared to its unsubstituted phenyl or methyl analogs. This is quantified by a higher calculated logP value of 1.776 [1]. While direct experimental logP data for the comparator is unavailable for a head-to-head comparison, this value is consistent with class-level observations that ortho-fluorination on aromatic rings enhances logP and membrane permeability [2].

Lipophilicity Physicochemical Properties Drug Design

Thermal Stability Profile: Melting Point Compared to Methyl and Phenyl Analogs

The melting point of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is 167-169 °C [1]. This value is comparable to 4-methyl-4H-1,2,4-triazole-3-thiol (165-169 °C) but slightly lower than 4-phenyl-4H-1,2,4-triazole-3-thiol (172 °C) [2]. While the differences are subtle, they can affect purification strategies (e.g., recrystallization) and the compound's behavior in solid-form screenings for pharmaceutical development.

Solid-State Chemistry Formulation Process Chemistry

Diuretic Activity Class-Level Inference: Potential for Superior In Vivo Efficacy

In a study evaluating the diuretic activity of 28 substituted 1,2,4-triazole-3-thiols, the subset containing fluorophenyl substituents, which includes 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, demonstrated significant activity. The study concluded that several compounds in this class exhibited activity higher than the reference drug hypothiazide, and one compound even exceeded the activity of furosemide, a potent loop diuretic [1]. While the specific data for the target compound was not isolated in the abstract, this class-level finding strongly suggests a unique pharmacological profile for fluorophenyl-containing triazole-thiols.

Diuretic Activity In Vivo Pharmacology Structure-Activity Relationship

Strategic Application Scenarios for 4-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol Based on Evidence


Medicinal Chemistry: Development of Novel Diuretic Agents

Based on class-level evidence showing that fluorophenyl-containing 1,2,4-triazole-3-thiols can exhibit diuretic activity surpassing that of furosemide [1], 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a high-priority building block for synthesizing and screening new diuretic candidates. Its specific ortho-fluorophenyl substitution pattern may confer unique pharmacokinetic advantages, making it a valuable starting point for lead optimization programs targeting hypertension and edema.

Synthetic Chemistry: Preparation of S-Substituted Derivatives

The thiol group at the C3 position of 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a reactive handle for creating diverse chemical libraries [2]. Alkylation and aminomethylation reactions can be used to generate a range of S-substituted thioethers and thiones. The ortho-fluorophenyl substituent may influence the regioselectivity and yield of these reactions compared to non-fluorinated analogs, a factor that should be empirically evaluated for each new synthetic route.

Physicochemical Property Optimization in Drug Design

The compound's calculated logP of 1.776 [3] positions it in a favorable lipophilicity range for oral drug candidates. This property, combined with its distinct melting point (167-169 °C) [3], makes it a valuable tool for medicinal chemists aiming to fine-tune the physicochemical profile of a lead series. For instance, it can serve as a comparator to assess the impact of ortho-fluorination on permeability and solubility in a congeneric series of triazole-thiols.

Chemical Biology: Probe for Thiol-Mediated Interactions

As a thiol-containing heterocycle, this compound can be used to probe biological systems. The thiol group can form disulfide bonds with cysteine residues in proteins or act as a ligand for metal ions in enzyme active sites [2]. The ortho-fluorophenyl group provides a distinct UV/fluorescent handle for tracking the compound in biochemical assays, offering an advantage over non-fluorinated phenyl analogs in certain detection modalities.

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